Cellular Ceramidase Inhibition: Ceranib 1 vs. Ceranib 2
Ceranib 1 inhibits cellular ceramidase activity in intact SKOV3 cells with an IC50 of 55 μM, which is approximately 2-fold less potent than its optimized analog Ceranib 2 (IC50 = 28 μM) [1]. This quantitative difference establishes Ceranib 1 as the foundational lead compound from which more potent derivatives were synthesized, providing a critical benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of cellular ceramidase activity (IC50) |
|---|---|
| Target Compound Data | 55 μM |
| Comparator Or Baseline | Ceranib 2: 28 μM |
| Quantified Difference | Ceranib 2 is 1.96-fold more potent (lower IC50) |
| Conditions | SKOV3 ovarian carcinoma cells, 24 hr treatment, fluorogenic ceramidase substrate assay |
Why This Matters
This direct comparison enables researchers to select the appropriate potency level for their experimental design: Ceranib 1 serves as the reference lead compound, while Ceranib 2 offers enhanced potency for applications requiring stronger ceramidase inhibition.
- [1] Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. View Source
